7-[(3-methoxybenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one
Description
7-[(3-Methoxybenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one is a synthetic coumarin derivative featuring a 3-methoxybenzyloxy group at position 7, a methyl group at position 8, and a propyl chain at position 4 of the coumarin core (2H-chromen-2-one). Coumarins are renowned for diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties.
Properties
IUPAC Name |
7-[(3-methoxyphenyl)methoxy]-8-methyl-4-propylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O4/c1-4-6-16-12-20(22)25-21-14(2)19(10-9-18(16)21)24-13-15-7-5-8-17(11-15)23-3/h5,7-12H,4,6,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNHBTNPOICELRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-[(3-methoxybenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one, a derivative of chromene, has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This compound is part of a larger class of 2H-chromenes, which are known for their diverse biological profiles and therapeutic potentials. This article explores the synthesis, biological activities, mechanisms of action, and structure-activity relationships (SAR) associated with this compound.
Molecular Formula: C23H26O6
Molecular Weight: 398.4489 g/mol
IUPAC Name: 7-[(3-methoxybenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one
Synthesis
The synthesis of 7-[(3-methoxybenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one typically involves the condensation of 8-methyl-4-propyl-2H-chromen-2-one with 3-methoxybenzyl bromide. The reaction is generally conducted in an organic solvent like dimethylformamide (DMF) at elevated temperatures with a base such as potassium carbonate to facilitate the formation of the desired product .
Anticancer Properties
Recent studies have highlighted the anticancer potential of chromene derivatives. For instance, compounds similar to 7-[(3-methoxybenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one have been shown to inhibit the proliferation of triple-negative breast cancer (TNBC) cells while sparing hormone-responsive cells. This selectivity is crucial given the aggressive nature of TNBC and its resistance to conventional therapies .
Mechanism of Action:
The underlying mechanisms include:
- Microtubule Disruption: These compounds disrupt microtubule polymerization, leading to mitotic arrest and subsequent apoptotic cell death .
- Inhibition of Angiogenesis: They also inhibit angiogenesis, which is vital for tumor growth and metastasis .
Antimicrobial Activity
Chromene derivatives have demonstrated varying degrees of antimicrobial activity. In particular, some have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains, suggesting their potential as antimicrobial agents .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the chromene scaffold significantly influence biological activity. For example:
- Substituents on the benzyl group can enhance or reduce anticancer activity.
- Alkyl chain length in the propyl group affects solubility and bioavailability.
Table 1 summarizes key findings from SAR studies on related chromene compounds:
| Compound | Activity Type | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| C1 | Anticancer | 1.08 | Microtubule disruption |
| C2 | Antimicrobial | 1.95 | Cell wall synthesis inhibition |
| C3 | Antioxidant | 5.00 | Free radical scavenging |
Case Studies
Several case studies have documented the efficacy of chromene derivatives in preclinical models:
- Study on TNBC Cells: A study tested various chromene derivatives against MDA-MB-231 cells, revealing significant inhibition of cell viability and induction of apoptosis through caspase activation .
- Antimicrobial Testing: Another investigation assessed the antimicrobial properties against various pathogens, noting that certain derivatives exhibited potent activity comparable to standard antibiotics .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis highlights key structural, synthetic, and functional distinctions between 7-[(3-methoxybenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one and analogous compounds from the literature.
Substituent Position and Functional Group Variations
Key Observations :
Substituent Position :
- The target compound’s 7-position substitution contrasts with 3-acetyl-8-methoxycoumarin (), where electron-withdrawing groups (acetyl, methoxy) at positions 3 and 8 may reduce reactivity compared to the target’s bulky 3-methoxybenzyloxy group.
- The 3-methoxybenzyl group appears in diverse pharmacophores (e.g., SNC80, a δ-opioid agonist), suggesting its role in enhancing binding affinity or metabolic stability .
Synthetic Pathways :
- The synthesis of 3-acetyl-8-methoxycoumarin involves piperidine-catalyzed condensation under mild conditions (0–4°C) , whereas the target compound likely requires coupling of 3-methoxybenzyl chloride (CAS 824-98-6) to a hydroxylated coumarin precursor, a reaction typical for ether formation .
Physicochemical Properties :
- The 3-methoxybenzyloxy group in the target compound increases molecular weight (C21H22O4 vs. C12H10O4 for 3-acetyl-8-methoxycoumarin) and lipophilicity, which may improve membrane permeability but reduce aqueous solubility.
Industrial and Patent Relevance
Patents in highlight the 3-methoxybenzyl group’s utility in indole- and quinoline-based therapeutics, often linked to kinase inhibition or apoptosis induction . The target compound’s structural similarity to these patented molecules positions it as a candidate for anticancer or anti-inflammatory drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
